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Introduction: The Significance of Quantifying
Phenoxyethylamine Derivatives

Phenoxyethylamine and its derivatives represent a broad class of chemical compounds with
diverse applications, ranging from therapeutic agents and research chemicals to preservatives

in cosmetics and pharmaceutical formulations. The accurate quantification of these compounds
is paramount for ensuring product quality, assessing pharmacokinetic profiles in drug
development, and monitoring potential exposure in toxicological and environmental studies.
This comprehensive guide provides detailed application notes and validated protocols for the
guantitative analysis of phenoxyethylamine derivatives, tailored for researchers, scientists, and
drug development professionals. Our focus is on leveraging modern analytical techniques to
achieve robust, reliable, and reproducible results, underpinned by a deep understanding of the
chemical principles and regulatory expectations that govern analytical method validation.
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This document is structured to provide not just procedural steps, but also the scientific rationale
behind the methodological choices, empowering the user to adapt and troubleshoot these
methods effectively. We will delve into the core analytical techniques of High-Performance
Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and the
gold standard for bioanalysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-
MS/MS). Each section will present a detailed protocol, supported by quantitative performance
data and troubleshooting insights, ensuring the integrity and trustworthiness of the analytical
outcomes.

Foundational Principles: Method Validation and
Scientific Integrity

The reliability of any quantitative analytical data hinges on a rigorously validated method. All
protocols described herein are designed to be self-validating systems, adhering to the
principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and
Drug Administration (FDA).[1][2][3][4][5] The objective of bioanalytical method validation is to
demonstrate that the analytical procedure is fit for its intended purpose.[3][4] Key validation
parameters, as stipulated in guidelines like ICH M10, include selectivity, specificity, accuracy,
precision, linearity, range, and stability.[1][2][3]

dot graph "Validation_Principles” { layout=neato; rankdir=LR; node [shape=box, style=filled,
fontname="Arial", fontsize=10]; edge [fonthame="Arial", fontsize=9];

subgraph "cluster_0" { label="Core Validation Pillars"; bgcolor="#F1F3F4"; node
[fillcolor="#FFFFFF", fontcolor="#202124"];

subgraph "cluster_1" { label="ICH M10 & FDA Guidelines"; bgcolor="#F1F3F4"; node
[fillcolor="#FFFFFF", fontcolor="#202124"];

Expertise -> {Accuracy, Precision, Selectivity} [color="#4285F4", label=" informs"];
Trustworthiness -> {Linearity, Stability, MatrixEffect} [color="#34A853", label=" ensures"];
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Authoritative -> {Accuracy, Precision, Selectivity, Linearity, Stability, MatrixEffect}
[color="#EA4335", label=" supports"]; } Caption: Core principles of analytical method validation.

High-Performance Liquid Chromatography (HPLC):
Versatility and Robustness

HPLC is a cornerstone technique for the analysis of phenoxyethylamine derivatives, particularly
for quality control in pharmaceutical formulations and for the quantification of less complex
mixtures. Its versatility lies in the wide array of stationary and mobile phases available, allowing
for the fine-tuning of separation based on the analyte's physicochemical properties.

Causality Behind Experimental Choices in HPLC

e Column Selection: A reversed-phase C18 or C8 column is typically the first choice for
phenoxyethylamine derivatives due to their moderate polarity. The hydrophobic stationary
phase provides good retention and separation based on the hydrophobicity of the analytes.

» Mobile Phase Composition: The mobile phase, a mixture of an aqueous buffer and an
organic solvent (e.g., acetonitrile or methanol), is a critical parameter for controlling retention.
[6][7][8] For basic compounds like many phenoxyethylamines, a mobile phase with a slightly
acidic pH (e.g., using formic acid or phosphate buffer) is often employed to ensure the
analyte is in its ionized form, which generally leads to better peak shapes and retention on
reversed-phase columns.[9][10] The addition of amine modifiers, such as triethylamine
(TEA), can also improve the peak shape of basic compounds by blocking free silanol groups
on the stationary phase.[2][7][11]

» Detection: UV detection is commonly used, with the wavelength set to the absorbance
maximum of the phenoxyethylamine derivative's aromatic ring (typically around 258-270 nm).
[12][13]

Detailed HPLC Protocol for Phenoxyethanol in a Topical
Formulation

This protocol is adapted from a validated method for the determination of phenoxyethanol in a
cream formulation.[4][13]
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. Instrumentation and Chromatographic Conditions:

HPLC System: A liquid chromatograph equipped with a UV-Vis detector, autosampler, and
column oven.

Column: C18, 150 x 4.6 mm, 5 pum particle size.[4]
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (50:50, v/v).[4][13]
Flow Rate: 1.0 mL/min.[4][13]
Column Temperature: 30°C.[4][13]
Detection Wavelength: 270 nm.[4][13]
Injection Volume: 10 pL.
. Preparation of Standard and Sample Solutions:

Standard Stock Solution (2.5 mg/mL): Accurately weigh and dissolve phenoxyethanol in the
mobile phase.[4]

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution
with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.125 -
0.375 mg/mL).[4][13]

Sample Preparation:

[e]

Accurately weigh a portion of the cream formulation and dissolve it in the mobile phase to
obtain a theoretical concentration within the calibration range (e.g., 0.25 mg/mL).

[e]

Vortex the sample solution for 60 seconds.

o

Place the sample in an ultrasonic bath for 10 minutes to ensure complete dissolution.

[¢]

Filter the solution through a 0.45 um nylon filter before injection into the HPLC system.[4]

. Data Analysis and System Suitability:
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» Quantification: Calculate the amount of phenoxyethanol in the sample by comparing its peak
area to the calibration curve.

o System Suitability: Before analysis, inject a standard solution multiple times to ensure the
system is performing adequately. Key parameters to monitor include retention time, peak
area reproducibility (RSD < 2%), theoretical plates, and tailing factor.

dot graph "HPLC_Workflow" { rankdir=LR; node [shape=record, style=filled,
fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge
[fontname="Arial", fontsize=9, color="#4285F4"],

subgraph "cluster_prep" { label="Sample & Standard Preparation"; bgcolor="#F1F3F4"; node
[fillcolor="#FFFFFF"]; Standard [label="{Standard Preparation | Weigh Standard -> Dissolve in
Mobile Phase -> Serial Dilutions}"]; Sample [label="{Sample Preparation | Weigh Sample ->
Dissolve in Mobile Phase -> Vortex & Sonicate -> Filter}"]; }

subgraph "cluster_analysis" { label="HPLC Analysis"; bgcolor="#F1F3F4"; node
[fillcolor="#FFFFFF"]; HPLC [label="{HPLC System | Pump -> Injector -> C18 Column -> UV
Detector}"]; }

subgraph "cluster_data" { label="Data Processing"; bgcolor="#F1F3F4"; node
[fillcolor="#FFFFFF"]; Data [label="{Data Analysis | Integrate Peaks -> Generate Calibration
Curve -> Quantify Sample}"]; }

Standard -> HPLC; Sample -> HPLC; HPLC -> Data, } Caption: General workflow for HPLC
analysis.

Quantitative Performance Data for HPLC Methods
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. Linearity Recovery Referenc
Analyte Matrix LOD LOQ
Range (%) e
. 0.125-
Phenoxyet  Topical 31.25 125.0 99.99-
0.375 [4][13]
hanol Cream ng/mL ng/mL 102.86
mg/mL
2-
Pharmaceu Not Not Not
Phenoxyet ) » - N >99% [12][14][15]
tical Gel specified specified specified
hanol
B-
Not 0.050 0.100 Not
phenylethyl Bananas N N [16]
) specified pg/mi pg/mi specified
amine

Troubleshooting Common HPLC Issues

Issue Potential Cause Recommended Solution
) ) ) Add an amine modifier (e.qg.,
Secondary interactions with )
. ) ) 0.1% TEA) to the mobile
Peak Tailing the stationary phase (for basic

compounds).

phase; use a lower pH mobile
phase.[2][11]

Poor Resolution

Inappropriate mobile phase

composition or column.

Optimize the organic solvent
percentage in the mobile
phase; try a different column
chemistry (e.g., C8 or phenyl-
hexyl).

Baseline Noise

Air bubbles in the system;

contaminated mobile phase.

Degas the mobile phase
thoroughly; filter all mobile

phase components.[13][17]

Drifting Retention Times

Column temperature
fluctuations; changes in mobile

phase composition.

Use a column oven for stable
temperature control; prepare

fresh mobile phase daily.[2]
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Gas Chromatography-Mass Spectrometry (GC-MS):
For Volatile and Derivatized Analytes

GC-MS is a powerful technique for the analysis of volatile or semi-volatile phenoxyethylamine
derivatives. For non-volatile compounds, a derivatization step is often necessary to increase
their volatility and improve chromatographic performance.[18]

The Rationale for Derivatization in GC-MS

Phenoxyethylamine derivatives often contain polar functional groups (e.g., primary or
secondary amines) that make them non-volatile and prone to adsorption in the GC system,
leading to poor peak shape and low sensitivity.[18] Derivatization addresses these issues by:

« Increasing Volatility: Replacing active hydrogens on polar groups with less polar moieties
(e.g., silyl or acyl groups) reduces intermolecular hydrogen bonding and increases volatility.
[91[19]

e Improving Thermal Stability: Derivatives are often more stable at the high temperatures used
in the GC injector and column.

e Enhancing Mass Spectral Fragmentation: Derivatization can lead to more characteristic and
reproducible mass spectra, aiding in compound identification.[17]

Common derivatizing agents for amines include silylating agents like N-Methyl-N-
(trimethylsilyDtrifluoroacetamide (MSTFA) and acylating agents such as trifluoroacetic
anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride
(HFBA).[1][3][5][17][18] The choice of derivatizing agent depends on the specific analyte and
the desired sensitivity. Fluorinated anhydrides are often preferred as they can enhance
sensitivity when using an electron capture detector (ECD).[18]

Detailed GC-MS Protocol for Phenylethylamine in Urine
(with Derivatization)

This protocol is a composite based on established methods for the analysis of amphetamine-
like substances in biological matrices.[20][21]

1. Sample Preparation (Solid-Phase Extraction - SPE):
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Sample Pre-treatment: To 1 mL of urine, add an internal standard (e.g., a deuterated analog)
and 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6) to adjust the pH.[14]

SPE Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge by
sequentially washing with 2 mL of methanol and 2 mL of the buffer.[14]

Sample Loading: Apply the pre-treated urine sample to the conditioned SPE cartridge.

Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak acid
(e.g., acetic acid), and then 1 mL of methanol to remove interfering substances.[14]

Elution: Elute the phenylethylamine derivative with 1.5 mL of a mixture of dichloromethane,
isopropanol, and 25% ammonia (80:20:2, v/v/v).[14]

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
. Derivatization (Acylation with PFPA):

To the dried extract, add 50 L of ethyl acetate and 50 pL of pentafluoropropionic anhydride
(PFPA).

Cap the vial and heat at 70°C for 30 minutes.

Cool the vial to room temperature and evaporate the excess reagent and solvent under a
stream of nitrogen.

Reconstitute the residue in 100 pL of ethyl acetate for GC-MS analysis.[21]
. GC-MS Conditions:
GC System: A gas chromatograph coupled to a mass spectrometer.

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-
5ms or equivalent), 30 m x 0.25 mm ID, 0.25 um film thickness.

Injector: Splitless mode at 250°C.
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e Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at
10°C/min, and hold for 5 minutes.

e Carrier Gas: Helium at a constant flow rate.

e Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring
(SIM) for quantitative analysis.

dot graph "GC_MS_Workflow" { rankdir=TB; node [shape=record, style=filled,
fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge
[fontname="Arial", fontsize=9, color="#EA4335"];

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; node
[fillcolor="#FFFFFF"]; Urine [label="Urine Sample"]; SPE [label="{Solid-Phase Extraction (SPE)
| Condition -> Load -> Wash -> Elute}"]; Drydown1 [label="Evaporate to Dryness"]; Urine ->
SPE -> Drydownl; }

subgraph "cluster_deriv" { label="Derivatization"; bgcolor="#F1F3F4"; node
[fillcolor="#FFFFFF"]; Deriv [label="{Acylation with PFPA | Add PFPA -> Heat -> Evaporate}"];
Reconstitute [label="Reconstitute in Ethyl Acetate"]; Drydownl -> Deriv -> Reconstitute; }

subgraph "cluster_analysis" { label="GC-MS Analysis"; bgcolor="#F1F3F4"; node
[fillcolor="#FFFFFF"]; GCMS [label="{GC-MS System | Inject -> Separate on Column -> Detect
by MS}"]; Reconstitute -> GCMS; } } Caption: Workflow for GC-MS analysis with derivatization.

Derivatizing Linearity

Analyte Matrix LOQ Reference
Agent Range

Amphetamine ] 50r10to

Oral Fluid PFPA 2.5-10 ng/mL  [1][3]
-related drugs 1000 ng/mL
Phenethylami ) 0.1to 10 -

Urine TFAA Not specified [2]
nes pg/mL
Methampheta

. . o o 0.07 ug/mL
mine & Urine Not specified Not specified [22]
. (Amp)

Amphetamine
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Troubleshooting GC-MS Derivatization

Potential Cause

Recommended Solution

Incomplete Derivatization

Presence of moisture;
insufficient reagent or reaction

time/temperature.

Ensure all glassware and
solvents are anhydrous; use a
slight excess of the derivatizing
agent; optimize reaction
conditions.[9][21]

Poor Peak Shape

Active sites in the GC inlet or

column.

Use a deactivated inlet liner;
ensure the column is properly

conditioned.

Interfering Peaks

Byproducts of the
derivatization reaction.

Optimize the derivatization
conditions to minimize
byproduct formation; if
necessary, add a cleanup step

after derivatization.[9]

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MSIMS): The Gold Standard for Bioanalysis

LC-MS/MS is the preferred method for the quantification of phenoxyethylamine derivatives in

complex biological matrices such as plasma, urine, and tissue.[23] Its high sensitivity and

selectivity allow for the detection of low concentrations of analytes with minimal interference

from the matrix.[23]

Why LC-MS/MS Excels in Bioanalysis

» High Sensitivity: LC-MS/MS can achieve limits of detection and quantification in the low

ng/mL to pg/mL range, which is often necessary for pharmacokinetic studies.[10][24][25]

o High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific

detection of the target analyte even in the presence of co-eluting compounds, significantly

reducing matrix effects.[23]
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» No Derivatization Required: For most phenoxyethylamine derivatives, derivatization is not
necessary for LC-MS/MS analysis, simplifying sample preparation and reducing the potential
for analytical variability.

Detailed LC-MS/MS Protocol for Phenoxyethylamine
Derivatives in Plasma

This protocol is based on established methods for the analysis of drugs of abuse in biological
fluids.[26]

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

¢ Aliquoting and Spiking: Pipette 0.5 mL of plasma into a clean centrifuge tube. Add an
appropriate internal standard (preferably a stable isotope-labeled version of the analyte).[27]

e pH Adjustment: Add a small volume of a basic solution (e.g., 0.1 M NaOH) to adjust the pH
and ensure the analyte is in its non-ionized form for efficient extraction.[27]

o Extraction: Add 3 mL of an immiscible organic solvent (e.g., a mixture of diethyl ether and
ethyl acetate).

» Vortex and Centrifuge: Vortex the mixture for 2 minutes to ensure thorough mixing, followed
by centrifugation to separate the aqueous and organic layers.

o Transfer and Evaporation: Carefully transfer the organic layer to a new tube and evaporate
to dryness under a stream of nitrogen.

¢ Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase
(e.g., 100 pL).

2. LC-MS/MS Conditions:

e LC System: An ultra-high-performance liquid chromatography (UPLC) system is
recommended for fast and efficient separations.

e Column: Areversed-phase C18 column with a small particle size (e.g., < 1.8 um).
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» Mobile Phase: A gradient elution using:

o Mobile Phase A: 0.1% formic acid in water.[26]

o Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[26]
o Flow Rate: Typically in the range of 0.3-0.5 mL/min.

o Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray
ionization (ESI) source.

 lonization Mode: Positive ESI is generally used for phenoxyethylamine derivatives.

o Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion
transitions for each analyte and internal standard must be optimized.

3. Optimization of ESI Conditions: The efficiency of ionization in the ESI source is critical for
achieving high sensitivity. Key parameters to optimize include:

e Capillary Voltage: The voltage applied to the ESI needle.
» Nebulizing Gas Flow: The flow rate of the gas used to create the aerosol.

e Drying Gas Temperature and Flow: The temperature and flow rate of the gas used to
desolvate the droplets. A systematic approach, such as a design of experiments (DoE), can
be used to efficiently optimize these parameters.[28][29]

dot graph "LC_MS_MS_Workflow" { rankdir=LR; node [shape=record, style=filled,
fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge
[fontname="Arial", fontsize=9, color="#34A853"];

subgraph "cluster_prep" { label="Sample Preparation (LLE)"; bgcolor="#F1F3F4"; node
[fillcolor="#FFFFFF"]; Plasma [label="Plasma Sample"]; LLE [label="{Liquid-Liquid Extraction |
pH Adjust -> Add Organic Solvent -> Vortex & Centrifuge}"]; Evap [label="Evaporate Organic
Layer"]; Recon [label="Reconstitute"]; Plasma -> LLE -> Evap -> Recon; }

subgraph "cluster_analysis" { label="UPLC-MS/MS Analysis"; bgcolor="#F1F3F4"; node
[fillcolor="#FFFFFF"]; UPLC_MSMS [label="{UPLC-MS/MS System | Inject -> UPLC
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Separation -> ESI Source -> MS/MS Detection (MRM)}"]; Recon -> UPLC_MSMS; } } Caption:
Workflow for LC-MS/MS analysis of plasma samples.

. Linearity
Analyte Matrix LOD LOQ Reference
Range

13 lllicit o

~ Amniotic -
Phenethylami Fluid Not specified 3-6 ng/mL 9-20 ng/mL [30]

ui
nes
Phenoxyetha
PE: 10 PE: 10

nol (PE) & .

. RatPlasma Not specified  ng/mL, PAA: ng/mL, PAA: [10][24][25]
Phenoxyaceti

_ 20 ng/mL 20 ng/mL
c acid (PAA)
Phenoxyetha
) PE: 20 PE: 20

nol (PE) & Rat Urine & »

) ] Not specified ng/mL, PAA: ng/mL, PAA: [10][24][25]
Phenoxyaceti  Tissues

) 50 ng/mL 50 ng/mL

c acid (PAA)

Managing Matrix Effects in LC-MS/MS

Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting matrix

components, are a significant challenge in LC-MS/MS bioanalysis.[15][19][31][32] Strategies to

mitigate matrix effects include:

» Effective Sample Preparation: Techniques like SPE and LLE are crucial for removing

interfering matrix components.[15][23]

o Chromatographic Separation: Optimizing the chromatographic method to separate the

analyte from matrix components is highly effective.

o Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the
analyte and experiences similar matrix effects, thus providing accurate correction during

quantification.[19]
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e Post-Column Infusion Experiments: This technique can be used during method development
to identify regions of the chromatogram where ion suppression or enhancement occurs.[15]
[19]

Sample Preparation from Tissue Matrices

Quantifying phenoxyethylamine derivatives in tissue requires homogenization followed by
extraction.

Protocol for Tissue Homogenization and Extraction

e Tissue Homogenization:
o Accurately weigh a portion of the tissue sample.

o Add a suitable homogenization buffer (e.g., phosphate-buffered saline) and homogenize
the tissue using a mechanical homogenizer until a uniform suspension is obtained.

» Protein Precipitation:

o To the tissue homogenate, add a cold organic solvent such as acetonitrile or methanol to
precipitate proteins.

o Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
e Supernatant Extraction:
o Carefully collect the supernatant, which contains the analyte of interest.

o The supernatant can then be further purified using SPE or LLE as described in the
previous sections before analysis by HPLC, GC-MS, or LC-MS/MS.

For histological analysis, tissues are typically fixed in formalin, dehydrated through a series of
alcohol washes, cleared with an agent like xylene, and then embedded in paraffin wax for
sectioning.[8][33][34][35]

Conclusion
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The successful quantification of phenoxyethylamine derivatives relies on the judicious selection
and rigorous validation of an appropriate analytical method. This guide has provided detailed
protocols and the underlying scientific principles for HPLC, GC-MS, and LC-MS/MS analysis.
By understanding the causality behind experimental choices, adhering to established validation
guidelines, and being equipped with troubleshooting strategies, researchers and scientists can
generate high-quality, reliable, and defensible data. The application of these methods will
continue to be crucial in advancing our understanding of the therapeutic, toxicological, and
environmental impact of this important class of compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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